molecular formula C17H17N3O B2476967 (2-Cyclopropyl-6-methylpyrimidin-4-yl)-(2,3-dihydroindol-1-yl)methanone CAS No. 2415500-36-4

(2-Cyclopropyl-6-methylpyrimidin-4-yl)-(2,3-dihydroindol-1-yl)methanone

Cat. No. B2476967
CAS RN: 2415500-36-4
M. Wt: 279.343
InChI Key: FFEPFLLNACXBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Cyclopropyl-6-methylpyrimidin-4-yl)-(2,3-dihydroindol-1-yl)methanone is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of pharmacology. The compound is known to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The exact mechanism of action of (2-Cyclopropyl-6-methylpyrimidin-4-yl)-(2,3-dihydroindol-1-yl)methanone is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (2-Cyclopropyl-6-methylpyrimidin-4-yl)-(2,3-dihydroindol-1-yl)methanone exhibits a variety of biochemical and physiological effects. These include anti-inflammatory, anti-cancer, and neuroprotective effects, among others.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Cyclopropyl-6-methylpyrimidin-4-yl)-(2,3-dihydroindol-1-yl)methanone in lab experiments is its potential to exhibit a variety of therapeutic effects. However, its complex synthesis process and limited availability may present challenges for researchers.

Future Directions

There are several potential future directions for research involving (2-Cyclopropyl-6-methylpyrimidin-4-yl)-(2,3-dihydroindol-1-yl)methanone. These include investigating its potential as a treatment for specific diseases or conditions, exploring its mechanism of action in greater detail, and developing more efficient synthesis methods. Additionally, researchers may investigate the compound's potential for use in combination therapies or as a drug delivery system.

Synthesis Methods

The synthesis of (2-Cyclopropyl-6-methylpyrimidin-4-yl)-(2,3-dihydroindol-1-yl)methanone involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the cyclopropylpyrimidine intermediate, which is then coupled with the indole derivative to form the final product.

Scientific Research Applications

The compound has been the focus of several scientific studies due to its potential applications in the field of pharmacology. Researchers have investigated its mechanism of action, as well as its biochemical and physiological effects, in order to better understand its potential therapeutic benefits.

properties

IUPAC Name

(2-cyclopropyl-6-methylpyrimidin-4-yl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-10-14(19-16(18-11)13-6-7-13)17(21)20-9-8-12-4-2-3-5-15(12)20/h2-5,10,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEPFLLNACXBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-cyclopropyl-6-methylpyrimidine-4-carbonyl)-2,3-dihydro-1H-indole

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